molecular formula C31H26N2O2 B2390617 6-(Benzyloxy)-3-{[6-(benzyloxy)-1H-indol-3-yl]methyl}-1H-indole CAS No. 2365418-80-8

6-(Benzyloxy)-3-{[6-(benzyloxy)-1H-indol-3-yl]methyl}-1H-indole

Cat. No. B2390617
CAS RN: 2365418-80-8
M. Wt: 458.561
InChI Key: LMZXGJJAKCFFDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Benzyloxy)-3-{[6-(benzyloxy)-1H-indol-3-yl]methyl}-1H-indole is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound is a derivative of indole, a heterocyclic organic compound that is widely distributed in nature. The synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations of this compound in lab experiments, and future directions of research will be discussed in

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-3-{[6-(benzyloxy)-1H-indol-3-yl]methyl}-1H-indole involves the inhibition of various enzymes and signaling pathways. This compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. It also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of genes that are involved in inflammation and cancer. Additionally, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
Research has shown that this compound has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. Additionally, it has been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(Benzyloxy)-3-{[6-(benzyloxy)-1H-indol-3-yl]methyl}-1H-indole in lab experiments include its potent anti-inflammatory, anti-cancer, and anti-microbial properties. It is also relatively easy to synthesize and purify. However, the limitations of using this compound in lab experiments include its low solubility in water, which can make it difficult to administer, and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 6-(Benzyloxy)-3-{[6-(benzyloxy)-1H-indol-3-yl]methyl}-1H-indole. One direction is to investigate its potential as a treatment for other types of cancer, such as pancreatic and prostate cancer. Another direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to elucidate its mechanism of action and to optimize its pharmacological properties for clinical use.

Synthesis Methods

The synthesis of 6-(Benzyloxy)-3-{[6-(benzyloxy)-1H-indol-3-yl]methyl}-1H-indole involves the reaction of 6-bromo-1H-indole-3-carboxaldehyde and 6-bromo-1H-indole with potassium tert-butoxide in the presence of DMF. The reaction yields the desired product, which is further purified using column chromatography.

Scientific Research Applications

The potential therapeutic applications of 6-(Benzyloxy)-3-{[6-(benzyloxy)-1H-indol-3-yl]methyl}-1H-indole have been extensively researched. Research has shown that this compound exhibits anti-inflammatory, anti-cancer, and anti-microbial properties. It has been found to be effective in treating various types of cancer, including breast, lung, and colon cancer. Additionally, it has been shown to be effective in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

6-phenylmethoxy-3-[(6-phenylmethoxy-1H-indol-3-yl)methyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26N2O2/c1-3-7-22(8-4-1)20-34-26-11-13-28-24(18-32-30(28)16-26)15-25-19-33-31-17-27(12-14-29(25)31)35-21-23-9-5-2-6-10-23/h1-14,16-19,32-33H,15,20-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZXGJJAKCFFDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CC4=CNC5=C4C=CC(=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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